molecular formula C13H22 B166505 Perhydrofluorene CAS No. 5744-03-6

Perhydrofluorene

Cat. No. B166505
CAS RN: 5744-03-6
M. Wt: 178.31 g/mol
InChI Key: OLWAZOBRCQWWDB-UHFFFAOYSA-N
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Description

Perhydrofluorene, also known as Dodecahydrofluorene, is a chemical compound with the empirical formula C13H22 . It has a molecular weight of 178.31 . The thermal decomposition of perhydrofluorene was studied to determine the formation of aromatics from naphthenes . It has been used as a hydrogen storage compound .


Molecular Structure Analysis

The molecular structure of Perhydrofluorene is represented by the SMILES string C1CCC2C(C1)CC3CCCCC23 . This indicates that it is a cyclic compound with a complex structure.


Physical And Chemical Properties Analysis

Perhydrofluorene has a refractive index of n20/D 1.501 (lit.) and a boiling point of 253°C (lit.) . It has a density of 0.92 g/mL at 25°C (lit.) .

Scientific Research Applications

  • Petroleum Chemistry

    • Summary of Application : Perhydrofluorene and its isomerization products have been studied in the field of petroleum chemistry . These products include various trimethyladamantanes and ethylmethyladamantanes .
    • Methods of Application : The geometric and electronic characteristics of these compounds were studied using the Becke—Lee—Yang—Parr (B3LYP) hybrid energy functional of electron density with the 6-31G* basis set . Their total energy, transformation energies, entropies of transformations, and normal vibration frequencies were calculated .
    • Results : The calculated Gibb free energies of formation for the perhydrofluorene isomerization products were found to be in qualitative agreement with the experimental product composition of the isomerate .
  • Energy Storage

    • Summary of Application : Perhydrofluorene has been used as a hydrogen storage compound .
  • Thermal Decomposition

    • Summary of Application : The thermal decomposition of perhydrofluorene has been studied to determine the formation of aromatics from naphthenes .
  • Hydrogen Energy Storage and Delivery

    • Summary of Application : Perhydrofluorene has been used as a hydrogen storage compound and for hydrogen energy storage and delivery .
  • Chemical Synthesis

    • Summary of Application : Perhydrofluorene has been used in the synthesis of various trimethyladamantanes and ethylmethyladamantanes .
    • Methods of Application : The geometric and electronic characteristics of these compounds were studied using the Becke—Lee—Yang—Parr (B3LYP) hybrid energy functional of electron density with the 6-31G* basis set . Their total energy, transformation energies, entropies of transformations, and normal vibration frequencies were calculated .
    • Results : It has been shown that the calculated Gibb free energies of formation for the perhydrofluorene isomerization products are in qualitative agreement with the experimental product composition of the isomerate .
  • Viscosity and Surface Tension Studies

    • Summary of Application : The viscosity and surface tension of Perhydrofluorene have been studied up to 573 K .

properties

IUPAC Name

2,3,4,4a,4b,5,6,7,8,8a,9,9a-dodecahydro-1H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H22/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWAZOBRCQWWDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC3C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871144
Record name Dodecahydro-1H-fluorene
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Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Perhydrofluorene

CAS RN

5744-03-6
Record name Perhydrofluorene
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Record name Perhydrofluorene
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Record name PERHYDROFLUORENE
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Record name Dodecahydro-1H-fluorene
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Record name Perhydrofluorene
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Synthesis routes and methods

Procedure details

A sample of 0.5 g (2.8 mmol) 9-fluorenone (Aldrich, 98%), 0.15 g Au—Pd/SiO2/TiO2 catalyst and 5 ml tetrahydrofuran (Fisher, HPLC Grade) were placed in a 20 cc stirred tank reactor and the reactor was sealed. The reactor was connected to a manifold containing a vacuum source, high-pressure hydrogen source, and a high-pressure ballast. After evacuation of residual air from the manifold lines, hydrogen was purged through the reactor to displace the air from the reactor headspace. The mixture was hydrogenated at 110 psia H2 pressure and 70° C. for 16 hours. After cooling the reactor and venting the reactor to atmospheric pressure, the contents of the reactor were filtered to remove the catalyst. GC-MS analysis of the product showed complete conversion of 9-fluorenone to two products: fluorene (53.5%) and hexahydrofluorene (46.5%). To this solution of fluorene and hexahydrofluorene was added 0.15 g of a ruthenium supported on alumina catalyst (Engelhard, 5% Ru) and the slurry was returned to the reactor. The mixture was hydrogenated at 1000 psia H2 pressure and 190° C. for 4 hours. After cooling and venting the reactor to atmospheric conditions, the catalyst was removed by filtration. GC-MS analysis of the product solution showed >99% conversion and >99% selectivity to perhydrofluorene. The cis,cis isomer of perhydrofluorene was obtained with 96% selectivity based on the GC retention time vs. commercial perhydrofluorene (Aldrich, 97%). INADEQUATE 13C NMR of the commercial perhydrofluorene confirmed the cis-cis stereochemistry of the four methine carbons in the central ring: 22.1 ppm (s), 24.3 ppm (s), 24.4 ppm (s), 29.2 ppm (s), 35.3 ppm (s), 37.3 ppm (s), 43 ppm (s), confirmed the cis-cis stereochemistry of the four methine protons in the central ring as reported by R. Meusinger in J. Prakt. Chem. 339, 128 (1997).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Au Pd SiO2 TiO2
Quantity
0.15 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perhydrofluorene
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Perhydrofluorene
Reactant of Route 4
Perhydrofluorene
Reactant of Route 5
Perhydrofluorene
Reactant of Route 6
Perhydrofluorene

Citations

For This Compound
315
Citations
J Cui, M Kerscher, JH Jander, T Rüde… - Journal of chemical & …, 2022 - ACS Publications
In the present study, the liquid viscosity and surface tension of fluorene (H0-F) and its fully hydrogenated counterpart perhydrofluorene (H12-F), representing process-relevant …
Number of citations: 2 pubs.acs.org
M Kerscher, JH Jander, J Cui, P Wasserscheid… - International Journal of …, 2023 - Elsevier
Fluorene (H0-F) and perhydrofluorene (H12-F) represent process-related byproducts formed by a dehydrocyclization step in the liquid organic hydrogen carrier (LOHC) system based …
Number of citations: 1 www.sciencedirect.com
J Fried, NA Abraham - Tetrahedron Letters, 1965 - Elsevier
(Beceived 12 jals 1965; in revised form 9 dngast 1965) The perhydrofluorene nucleus is a characteristic feature of a number of important natural products. Among these are the steroid …
Number of citations: 13 www.sciencedirect.com
R Meusinger, J Rohloff, F Schumann… - Journal für Praktische …, 1997 - Wiley Online Library
By hydrogenation of fluorene 1 using different catalysts, mixtures containing variable amounts of the six possible diastereomers of perhydrofluorene 2 were obtained. The 13 C NMR …
Number of citations: 6 onlinelibrary.wiley.com
G Nie, X Zhang, L Pan, P Han, J Xie, Z Li, J Xie… - Chemical Engineering …, 2017 - Elsevier
… In this work, we illuminated the pathway for the formation of perhydrofluorene via … perhydrofluorene with almost 100% selectivity. Finally, we showed the potential of perhydrofluorene …
Number of citations: 44 www.sciencedirect.com
NR Eldred - 1951 - search.proquest.com
… (55), who found the normal boiling point of perhydrofluorene to be 354-258C. Orlov and Bepolsky(56) studied the hydrogenolysis of perhydrofluorene at 3800. and 75 atmospheres of …
Number of citations: 0 search.proquest.com
YA Borisov, AT Saginaev, EI Bagrii - Petroleum Chemistry, 2016 - Springer
… Abstract—The structure of perhydrofluorene and its isomerization products 1,3,5 … It has been shown that the calculated Gibb free energies of formation for the perhydrofluorene …
Number of citations: 3 link.springer.com
WP Acton - 1952 - search.proquest.com
… P rev io u sly , only one hydrocarbon w ith a ll atoms in fused rin gs, perhydrofluorene, had been stu d ie d . The perhydro de riv a tiv es of flu o ran th en e, pyrene and chrysene were …
Number of citations: 0 search.proquest.com
Y YAMADA, H NAGAOKA - 1977 - pascal-francis.inist.fr
Keyword (fr) DITERPENE REDUCTION AMMONIAC PHASE LIQUIDE SODIUM COMPOSE TETRACYCLIQUE HETEROCYCLE OXYGENE FLUORENEDICARBOXYLIQUE-1, 9 ACIDE (…
Number of citations: 3 pascal-francis.inist.fr
G Rieveschl, FE Ray - Chemical Reviews, 1938 - ACS Publications
… a higher pressure, perhydrofluorene was obtained. Nickel oxide was used as the catalyst. … oxide brought about a 98.2 per cent yield of perhydrofluorene. Theaddition of 1 per cent of …
Number of citations: 50 pubs.acs.org

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